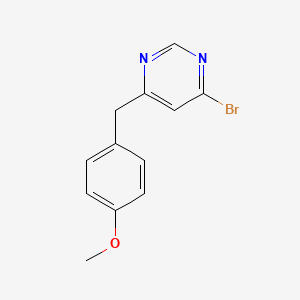

4-Bromo-6-(4-methoxybenzyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-[(4-methoxyphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQBEVNZZRAUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-6-(4-methoxybenzyl)pyrimidine typically involves:

- Formation of the pyrimidine core,

- Introduction of the bromine substituent at the 4-position,

- Attachment of the 4-methoxybenzyl substituent at the 6-position.

These steps are often accomplished through sequential reactions involving key intermediates such as dichloropyrimidines and substituted benzyl derivatives.

Preparation of Key Intermediates

A closely related intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is prepared via a multi-step process involving esterification, methoxylation, formamidine cyclization, and chlorination, as detailed in a patent (CN108997223B). Although this intermediate differs slightly in substitution, the methodology provides valuable insights for synthesizing bromo-substituted pyrimidines.

Stepwise procedure for intermediate preparation:

| Step | Reaction Description | Conditions | Yield |

|---|---|---|---|

| 1 | Catalytic esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate | Reflux with methanol, 5-6 h, solid acid catalyst | High (not specified) |

| 2 | Reaction of intermediate 1 with sodium methoxide and dimethyl carbonate under nitrogen | 70-80 °C, 4-8 h | Not specified |

| 3 | Cyclization with formamidine hydrochloride to form intermediate 3 | 20-30 °C, 15-17 h, pH adjustment and filtration | ~92% |

| 4 | Chlorination with phosgene in toluene with N,N-dimethylaminopyridine catalyst | 20-35 °C addition, heating to 95-105 °C, 3-5 h | ~84.5% |

This sequence yields 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can be further modified to introduce the 4-methoxybenzyl group at position 6 through nucleophilic substitution or coupling reactions.

Attachment of the 4-Methoxybenzyl Group

The 4-methoxybenzyl substituent can be introduced via nucleophilic substitution on the 6-chloropyrimidine intermediate or via cross-coupling reactions such as Suzuki or Stille couplings using appropriate benzyl boronic acid or stannane derivatives bearing the 4-methoxy substituent.

While explicit procedures for this exact substitution on 4-bromo-6-(4-methoxybenzyl)pyrimidine are scarce, related pyrimidine derivatives with 4-methoxyphenyl groups have been synthesized by refluxing substituted pyrimidine intermediates with 4-methoxybenzyl halides or via condensation reactions involving 4-methoxybenzaldehyde derivatives.

Alternative Synthetic Routes via Hydrazone Intermediates

Research on pyrimidine derivatives with 4-methoxyphenyl substitution at the 4-position and various benzylidene substituents at other positions shows that hydrazone intermediates can be used to build complex pyrimidine frameworks. For example:

- Synthesis begins with 2-mercapto-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile,

- Conversion to 2-hydrazino derivative,

- Condensation with substituted benzaldehydes (including 4-bromo-substituted benzaldehydes) under reflux in acetic acid and alcohol mixture to yield hydrazone derivatives.

Although this method targets different pyrimidine substitution patterns, it illustrates the versatility of condensation and cyclization strategies for constructing substituted pyrimidines with 4-methoxybenzyl or related groups.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The chlorination step with phosgene and DMAP catalyst is critical for introducing reactive chloro groups that can be substituted with 4-methoxybenzyl moieties.

- Reaction temperatures and times are optimized to balance yield and purity, e.g., 95-105 °C for chlorination, 15-17 h for cyclization with formamidine.

- Use of nitrogen atmosphere during methoxylation prevents oxidation and side reactions.

- Recrystallization from methanol or ethanol is commonly employed for purification.

- Hydrazone condensation reactions benefit from acidic alcoholic media and controlled reflux times for optimal yields.

- Substituted pyrimidines synthesized via chalcone cyclization show biological activity, indicating the importance of precise substitution patterns for function.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(4-methoxybenzyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-(4-methoxybenzyl)pyrimidine or 4-thio-6-(4-methoxybenzyl)pyrimidine.

Coupling Products: Various aryl or alkyl-substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties. Research indicates that derivatives of pyrimidines exhibit various biological activities, including:

- Antimicrobial Activity : Pyrimidines have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Studies have demonstrated that similar compounds can inhibit cancer cell proliferation, indicating potential use in cancer therapy .

A notable example includes the synthesis of related pyrimidine compounds that showed significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development.

Biological Activities

Research has highlighted the compound's interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : 4-Bromo-6-(4-methoxybenzyl)pyrimidine can inhibit enzymes or receptors, altering their function and potentially leading to therapeutic effects .

- Antitrypanosomal Activity : Related compounds have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, with some derivatives achieving low micromolar IC50 values .

Synthetic Methodologies

The compound serves as a valuable building block in organic synthesis:

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic molecules through various coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira cross-coupling .

- Electrophilic Alkylation : The compound can undergo electrophilic alkylation reactions to form new derivatives with enhanced properties .

Case Study 1: Anticancer Activity

A study on pyrimidine derivatives revealed that certain modifications led to increased antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 4-Bromo-6-(4-methoxybenzyl)pyrimidine exhibited significant growth inhibition at low concentrations (IC50 values in the range of micromolar) against human cancer cell lines such as HCT-116 and SK-BR-3 .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | HCT-116 | 12.5 | High |

| B | SK-BR-3 | 15.0 | Moderate |

| C | NSCL | 8.0 | High |

Case Study 2: Antimicrobial Research

Research has focused on the synthesis of pyrimidines for their antimicrobial properties. A derivative of 4-Bromo-6-(4-methoxybenzyl)pyrimidine was tested against several bacterial strains and exhibited promising results with significant inhibition zones compared to standard antibiotics .

Biological Activity

4-Bromo-6-(4-methoxybenzyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and receptor ligand, influencing various cellular processes. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-Bromo-6-(4-methoxybenzyl)pyrimidine features a bromine atom and a methoxybenzyl group attached to a pyrimidine ring. This configuration allows for significant interactions with biological macromolecules, including enzymes and receptors.

The biological activity of 4-Bromo-6-(4-methoxybenzyl)pyrimidine is primarily mediated through its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, affecting cell signaling pathways. The bromo and methoxy groups enhance binding affinity through hydrogen bonding and π-π interactions with the active sites of these enzymes.

- Receptor Interaction : The compound may also act as a ligand for various receptors, modulating their activity and influencing downstream signaling events.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated that 4-Bromo-6-(4-methoxybenzyl)pyrimidine can inhibit the proliferation of various cancer cell lines. Notably, it showed significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of approximately 0.126 μM .

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing potential against several bacterial strains.

- Antioxidant Activity : It exhibits antioxidant properties, which may contribute to its protective effects in cellular models.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 | |

| Antimicrobial | Various Bacterial Strains | N/A | |

| Antioxidant | Cellular Models | N/A |

| Mechanism Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific kinases affecting signaling | |

| Receptor Binding | Modulates receptor activity | |

| Gene Expression | Alters transcription factor activity |

Case Studies

Several studies have highlighted the efficacy of 4-Bromo-6-(4-methoxybenzyl)pyrimidine in various experimental settings:

- Antitumor Efficacy in Animal Models : In vivo studies demonstrated that treatment with this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .

- Mechanistic Studies : Research indicated that the compound's inhibition of kinase activity led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to apoptosis and reduced cell viability .

- Synergistic Effects : When combined with other chemotherapeutic agents, 4-Bromo-6-(4-methoxybenzyl)pyrimidine exhibited synergistic effects that enhanced overall therapeutic efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between 4-bromo-6-(4-methoxybenzyl)pyrimidine and related pyrimidine derivatives:

Key Observations :

- Halogen Position : Bromine at position 4 (target compound) vs. position 5 (e.g., 5-Bromo-4-methoxy-6-methylpyrimidine) alters electronic effects and reactivity. Bromine at position 4 may direct electrophilic substitution to the 2-position, whereas position 5 bromine could influence hydrogen bonding .

Physical and Chemical Properties

- Solubility : The 4-methoxybenzyl group in the target compound likely reduces water solubility compared to smaller analogues (e.g., 5-Bromo-4-methoxy-6-methylpyrimidine) .

- Melting Points : Brominated pyrimidines generally exhibit higher melting points than chlorinated analogues due to stronger intermolecular forces (e.g., 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K) .

Computational Insights

Quantum chemical studies on 2-amino-4-methoxy-6-methylpyrimidine () reveal that methoxy groups donate electron density via resonance, stabilizing the pyrimidine ring. Bromine’s electron-withdrawing effect in the target compound may counteract this, altering charge distribution and reactivity .

Q & A

How can the synthesis of 4-bromo-6-(4-methoxybenzyl)pyrimidine be optimized to improve regioselectivity and yield?

Level: Basic

Methodological Answer:

Optimization typically involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, using microwave-assisted synthesis can enhance reaction efficiency and regioselectivity. Evidence from dihydropyrimidine synthesis (e.g., methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) suggests that regioselectivity is influenced by the electronic effects of substituents and steric hindrance during cyclocondensation reactions . X-ray crystallography data (e.g., bond angles and torsional strain in pyrimidine derivatives) can guide solvent selection to minimize steric clashes during nucleophilic substitution at the C4 bromine position .

What spectroscopic and crystallographic techniques are most reliable for characterizing 4-bromo-6-(4-methoxybenzyl)pyrimidine?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Key for identifying substituent effects. The methoxybenzyl group’s protons typically show deshielding (~δ 3.8–4.0 ppm for OCH3), while bromine at C4 induces downfield shifts in adjacent protons .

- X-ray Diffraction: Critical for confirming regiochemistry. For example, crystallographic data for analogous bromopyrimidines (e.g., 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine) reveal bond lengths (C–Br ≈ 1.89 Å) and dihedral angles that correlate with steric interactions .

- Mass Spectrometry: High-resolution ESI-MS can distinguish isotopic patterns for bromine (1:1 ratio for 79Br/81Br) and verify molecular integrity .

How do computational methods (e.g., DFT) aid in predicting the reactivity of 4-bromo-6-(4-methoxybenzyl)pyrimidine in cross-coupling reactions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations can model transition states and charge distribution. For instance:

- Suzuki-Miyaura Coupling: The bromine atom’s electrophilicity at C4 is enhanced by electron-withdrawing effects from the pyrimidine ring, which DFT can quantify via Fukui indices .

- Nucleophilic Aromatic Substitution: Methoxybenzyl groups at C6 stabilize intermediates through resonance, as shown in comparative studies of 2-amino-4-methoxy-6-methylpyrimidine .

- Reaction Path Optimization: Tools like ICReDD’s quantum chemical reaction path searches reduce trial-and-error by predicting feasible pathways and energy barriers .

What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) of 4-bromo-6-(4-methoxybenzyl)pyrimidine derivatives?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare derivatives with systematic substitutions (e.g., replacing bromine with chlorine or modifying the methoxybenzyl group). Evidence from similar pyrimidines (e.g., 5-fluoro-6-(4-methoxyphenyl)pyrimidine) shows that bromine’s steric bulk may reduce off-target cytotoxicity while retaining antimicrobial activity .

- Targeted Assays: Use enzyme-specific inhibition assays (e.g., kinase profiling) to isolate mechanisms. For example, trifluoromethyl groups in analogous compounds enhance selectivity by altering binding pocket interactions .

- Metabolic Stability Testing: LC-MS/MS can track metabolite formation, as bromine’s metabolic resistance (vs. chlorine) may explain discrepancies in in vivo vs. in vitro results .

How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed using directing groups or catalytic systems?

Level: Advanced

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., sulfonyl or amino groups) at C2 or C5 to steer electrophilic attacks to C4 or C6. For example, 2-amino-4-methoxy-6-methylpyrimidine derivatives leverage amino groups to direct bromination .

- Transition Metal Catalysis: Palladium or copper catalysts with chelating ligands (e.g., phenanthroline) can enhance selectivity in cross-coupling reactions. Crystallographic data for 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine highlight ligand steric effects on regioselectivity .

- Microwave Irradiation: Accelerates reactions to minimize side products, as seen in regioselective synthesis of dihydropyrimidines .

What are the best practices for analyzing and mitigating decomposition pathways during storage of 4-bromo-6-(4-methoxybenzyl)pyrimidine?

Level: Basic

Methodological Answer:

- Stability Studies: Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Bromopyrimidines are prone to hydrolytic dehalogenation; thus, storage under anhydrous conditions (e.g., molecular sieves) is critical .

- Light Sensitivity: UV-Vis spectroscopy can detect photodegradation products. Opaque containers and inert atmospheres (N2/Ar) are recommended, as bromine’s lability increases under UV exposure .

- Crystallization: Recrystallization from non-polar solvents (e.g., hexane/EtOAc) removes reactive impurities that accelerate decomposition .

How can molecular docking studies improve the design of 4-bromo-6-(4-methoxybenzyl)pyrimidine derivatives as kinase inhibitors?

Level: Advanced

Methodological Answer:

- Binding Pocket Analysis: Docking into ATP-binding sites (e.g., EGFR or CDK2) identifies favorable interactions. The methoxybenzyl group’s aryl ring often participates in π-π stacking, while bromine occupies hydrophobic subpockets .

- Free Energy Calculations (MM-GBSA): Quantifies binding affinity differences between derivatives. For example, replacing bromine with smaller halogens may reduce steric clashes but lower van der Waals contributions .

- Dynamic Simulations: MD simulations (100+ ns) assess conformational stability, as rigid pyrimidine cores minimize entropic penalties upon binding .

What analytical techniques are recommended for detecting trace impurities in 4-bromo-6-(4-methoxybenzyl)pyrimidine batches?

Level: Basic

Methodological Answer:

- HPLC-MS: Hyphenated with charged aerosol detection (CAD) to quantify non-UV-active impurities (e.g., des-bromo byproducts) .

- NMR Spectroscopy: 19F NMR (if fluorine-containing analogs exist) or 1H-13C HSQC can resolve overlapping signals from regioisomers .

- Elemental Analysis: Verify bromine content (±0.3% deviation) to confirm stoichiometric integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.